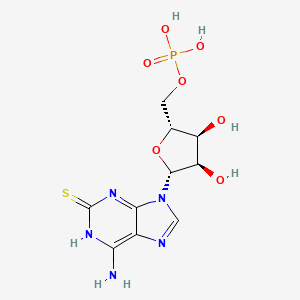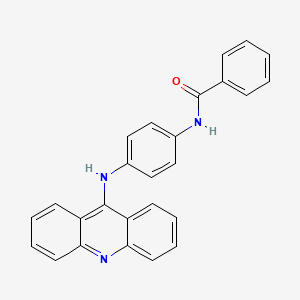
Benzamide, N-(4-(9-acridinylamino)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-(4-(9-acridinylamino)phenyl)- is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by the presence of an acridine moiety attached to a benzamide structure, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4-(9-acridinylamino)phenyl)- typically involves the reaction of 9-aminoacridine with 4-aminobenzamide. The process generally requires a solvent such as dimethylformamide (DMF) and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Benzamide, N-(4-(9-acridinylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine derivatives, while reduction can produce amine derivatives .
科学的研究の応用
Benzamide, N-(4-(9-acridinylamino)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving DNA intercalation and protein interactions.
Medicine: Investigated for its potential anticancer properties due to its ability to inhibit topoisomerase enzymes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The compound exerts its effects primarily through interactions with nucleic acids and proteins. It can intercalate into DNA, disrupting the replication process and inhibiting enzymes like topoisomerases. This leads to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies .
類似化合物との比較
Similar Compounds
4’-(9-Acridinylamino)methanesulphon-m-anisidide (m-AMSA): Known for its antitumor activity.
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Exhibits antibacterial properties.
Uniqueness
Benzamide, N-(4-(9-acridinylamino)phenyl)- is unique due to its dual ability to interact with both nucleic acids and proteins, providing a multifaceted approach to disrupting cellular processes. This makes it a versatile compound in both research and therapeutic applications .
特性
CAS番号 |
76015-18-4 |
|---|---|
分子式 |
C26H19N3O |
分子量 |
389.4 g/mol |
IUPAC名 |
N-[4-(acridin-9-ylamino)phenyl]benzamide |
InChI |
InChI=1S/C26H19N3O/c30-26(18-8-2-1-3-9-18)28-20-16-14-19(15-17-20)27-25-21-10-4-6-12-23(21)29-24-13-7-5-11-22(24)25/h1-17H,(H,27,29)(H,28,30) |
InChIキー |
XPOBKFJTEISBEJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


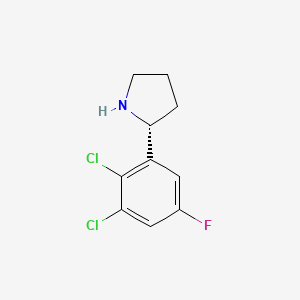
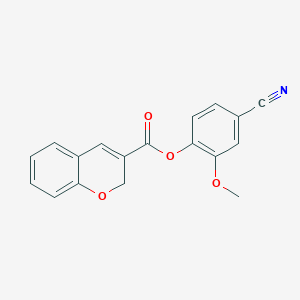
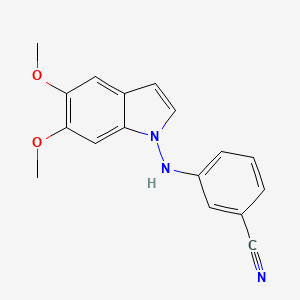
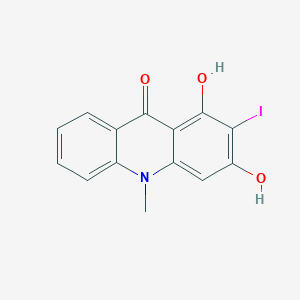
![N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine](/img/structure/B12933020.png)
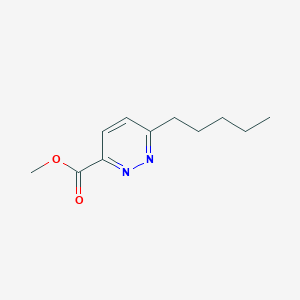
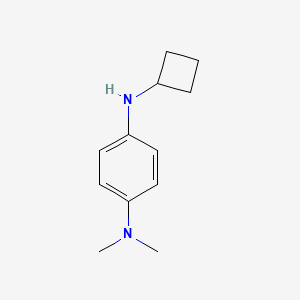
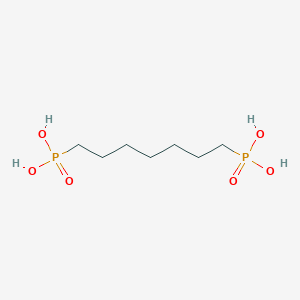
![N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine](/img/structure/B12933042.png)
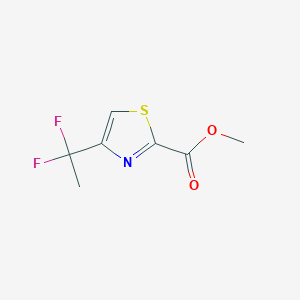
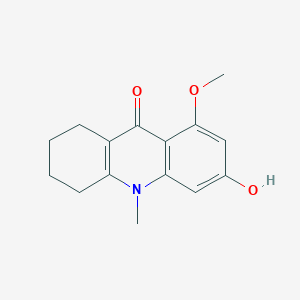
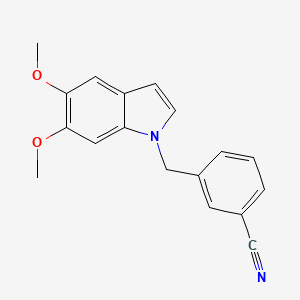
![tert-Butyl 8-(isopropylamino)-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B12933065.png)
